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These application notes provide a comprehensive overview of the use of hexafluoroethane
(C2Fs) in semiconductor plasma etching processes. This document details the underlying
plasma chemistry, experimental protocols for etching key semiconductor materials, and
gquantitative data on process outcomes.

Introduction to Hexafluoroethane in Plasma Etching

Hexafluoroethane (CzFs) is a perfluorocarbon (PFC) gas widely utilized in the semiconductor
industry for plasma etching, a critical process in the fabrication of microelectronic devices.[1][2]
Its primary application lies in the dry etching of dielectric films, most notably silicon dioxide
(SiO2) and silicon nitride (SisNa4), as well as other silicon-based materials.[1][3] The appeal of
CzFe stems from its ability to generate a high concentration of fluorine-containing reactive
species in a plasma, which are essential for the chemical removal of material from a substrate.
Furthermore, it allows for anisotropic etching, which is crucial for creating the high-aspect-ratio
features required in modern integrated circuits.[4] The etching process in a C2Fe plasma is a
complex interplay between gaseous reactive species and the substrate surface, often involving
the formation of a passivating polymer layer that aids in achieving directional etching.[5][6]

Plasma Chemistry and Etching Mechanism
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The etching efficacy of a CzFe plasma is rooted in its dissociation into various reactive species
upon electron impact. The primary dissociation pathway of CzFe results in the formation of
trifluoromethyl (CF3) radicals.[7] These radicals, along with other fluorocarbon fragments (CFx)
and fluorine atoms (F), are the key etchants.

The general mechanism for etching silicon-based materials with a CzFe plasma can be
summarized as follows:

o Plasma Generation: An external energy source, typically radio frequency (RF) power, is
applied to the CzFs gas at low pressure, creating a plasma.

» Dissociation: High-energy electrons in the plasma collide with C2Fs molecules, breaking
them down into reactive radicals (e.g., CFs, CFz, CF) and ions (e.g., CF3*).[7][8]

» Adsorption and Reaction: These reactive species adsorb onto the substrate surface.
Fluorine-containing species react with the silicon in the substrate to form volatile products,
primarily silicon tetrafluoride (SiFa4).[8]

e Polymerization: Concurrently, CFx radicals can polymerize on the surface, forming a thin
fluorocarbon film. This polymer layer plays a crucial role in anisotropic etching by protecting
the feature sidewalls from lateral etching while being removed from the bottom of the feature
by energetic ion bombardment.[5][6][9]

o Desorption: The volatile etch products (e.g., SiF4, CO, CO2) desorb from the surface and are
pumped out of the reaction chamber.[4]

The following diagram illustrates the key gas-phase reactions in a CzFs plasma.
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C2zFes Plasma Dissociation Pathways

Applications and Protocols

Hexafluoroethane is employed for etching a variety of materials in semiconductor
manufacturing. The process parameters are critical in determining the etch rate, selectivity to
other materials, and the resulting feature profile.

Silicon Dioxide (SiOz) Etching

CzFe is highly effective for etching silicon dioxide. The carbon present in the fluorocarbon
plasma reacts with the oxygen in SiOz to form volatile products like CO and COz2, facilitating the
etching process.[4] This reaction pathway enhances the selectivity of SiO2 etching over silicon.

Experimental Protocol: Reactive lon Etching (RIE) of SiO2

o Substrate Preparation: A silicon wafer with a thermally grown or deposited SiO:z layer is
patterned using standard photolithography with a suitable photoresist mask.

o Chamber Preparation: The plasma etching chamber is cleaned with an oxygen plasma to
remove any residual fluorocarbon polymer from previous runs.
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o Wafer Loading: The patterned wafer is loaded into the RIE chamber.

e Process Parameters: The following is a typical set of starting parameters for SiO2z etching.
These should be optimized for the specific tool and desired etch characteristics.

o Gas: CzFe / CHF3 mixture (CHFs is often added to enhance selectivity to silicon)[4]
o C:2Fe Flow Rate: 20-60 sccm

o CHFs Flow Rate: 40-80 sccm

o Pressure: 10-150 mTorr

o RF Power: 100-300 W

o Substrate Temperature: 20-40 °C

+ Plasma Ignition and Etching: The gas flows are stabilized, and the RF power is applied to
ignite the plasma. The etching proceeds for a predetermined time or until endpoint detection.

¢ Post-Etch Processing: The wafer is removed from the chamber, and the remaining
photoresist is stripped using an appropriate solvent or oxygen plasma ashing.

Logical Relationship: Effect of Process Parameters on SiO2z Etching
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Influence of key parameters on SiO: etching.

Silicon Nitride (SisN4) Etching
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C2Fs can also be used for etching silicon nitride. However, achieving high selectivity to SiO2
and Si can be challenging. Often, gas mixtures containing oxygen or other additives are used
to control the etch chemistry.[3]

Experimental Protocol: Plasma Etching of SizsNa

» Substrate Preparation: A silicon wafer with a deposited SisNa4 layer is patterned with a
photoresist mask.

o Chamber Preparation: A standard oxygen plasma clean is performed.
o Wafer Loading: The patterned wafer is placed in the plasma reactor.
» Process Parameters:

o Gas: CzFe / O2 mixture

o CzFe Flow Rate: 20-50 sccm

o O2 Flow Rate: 5-20 sccm

o Pressure: 20-100 mTorr

o RF Power: 150-400 W

o Substrate Temperature: 20-40 °C
e Plasma Ignition and Etching: The plasma is ignited, and the etching is carried out.
o Post-Etch Processing: The photoresist is stripped.

Quantitative Data

The following tables summarize typical etch rates and selectivities obtained with CzFe-based
plasma etching processes. The values can vary significantly depending on the specific plasma
reactor and process conditions.

Table 1: Etch Rates of Various Materials in C2Fes-based Plasmas
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Material Etchant RF Power Pressure Gas Flow Etch Rate Referenc
ateria
Gas (W) (mTorr) (sccm) (AImin) e
SiO2 C2Fe/CHF3 255 150 60 612 [4]
Polysilicon C2Fe/CHF3 255 150 60 97 [4]
SisNa C2Fs 200 30 20 860 3]
SiO:2 C2Fs 200 30 20 ~700 [3]
Si C2Fs 200 30 20 ~500 [3]
) Varies with
SioC C2Fs 800 10 40 _ [10]
bias
) Varies with
SiC C2Fs 800 10 40 _ [10]
bias

Table 2: Selectivity of C2Fe-based Plasma Etching

Etched Mask/Underlyi o
. Etchant Gas Selectivity Reference
Material ng Layer
SiO2 Polysilicon C2Fe/CHF3 6.3:1 [4]
SioC Sic C2Fs ~1.8:1 [10]

Experimental Workflow

The following diagram outlines a typical experimental workflow for developing a plasma etching
process using CzFe.
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Workflow for Plasma Etch Process Development.
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Safety and Handling

Hexafluoroethane is a colorless, odorless, and relatively non-toxic gas.[2] However, it is an
asphyxiant in high concentrations due to the displacement of oxygen.[2] As a perfluorinated
compound, CzFs is a potent greenhouse gas with a high global warming potential.[11][12]
Therefore, appropriate abatement systems should be in place to minimize its release into the
atmosphere.[12] Standard safety protocols for handling compressed gases should be strictly
followed.[13][14][15] This includes using appropriate personal protective equipment (PPE) such
as safety glasses and gloves, ensuring adequate ventilation, and using gas detection systems.
[13][14]

Conclusion

Hexafluoroethane is a versatile and effective etchant gas for a range of materials in
semiconductor fabrication, particularly for silicon dioxide. A thorough understanding of the
plasma chemistry and the influence of process parameters is essential for developing robust
and repeatable etching processes. The protocols and data presented in these application notes
serve as a valuable starting point for researchers and professionals in the field. Careful process
optimization and adherence to safety protocols are paramount for successful and responsible
use of Cz2Fs in plasma etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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